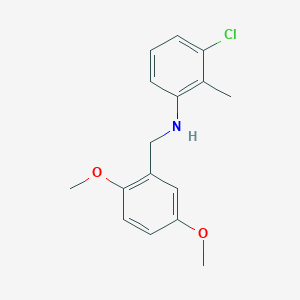![molecular formula C16H20N2O2 B5713676 N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first developed as a potential anticancer drug due to its ability to selectively target cancer cells that depend on high levels of ribosomal RNA (rRNA) synthesis for their survival. However, recent research has also shown that CX-5461 has potential therapeutic applications in various other diseases, including neurodegenerative disorders and viral infections.
作用機序
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide synthesis and ribosome biogenesis, which in turn leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer effects, CX-5461 has also been shown to have potential therapeutic applications in various other diseases. For example, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antiviral activity against several RNA viruses, including Zika virus and hepatitis C virus.
実験室実験の利点と制限
One of the main advantages of CX-5461 is its specificity for cancer cells that depend on high levels of N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide synthesis for their survival. This makes it a promising candidate for the treatment of various types of cancer, while sparing normal cells. However, one of the main limitations of CX-5461 is its toxicity at high doses, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research and development of CX-5461. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another potential direction is the identification of biomarkers that can predict response to CX-5461 treatment. Finally, the development of more potent and less toxic derivatives of CX-5461 could further improve its therapeutic potential.
合成法
The synthesis of CX-5461 involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-chloro-5-nitrobenzoic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylmorpholine to form the corresponding N-methylmorpholide intermediate. This intermediate is then reacted with cyclohexyl isocyanate to form the cyclohexylidene derivative, which is finally converted into CX-5461 by reacting it with methylamine and sodium borohydride.
科学的研究の応用
CX-5461 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, CX-5461 has been shown to selectively target cancer cells that depend on high levels of N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide synthesis for their survival, while sparing normal cells. This makes it a promising candidate for the treatment of various types of cancer, including hematological malignancies and solid tumors.
特性
IUPAC Name |
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-16(20)14(12-8-4-2-5-9-12)18-15(19)13-10-6-3-7-11-13/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMDYPQZJSAOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)


![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)


![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)

![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)

